Product packaging for Anisole(Cat. No.:CAS No. 100-66-3)

Anisole

Cat. No.: B1667542
CAS No.: 100-66-3
M. Wt: 108.14 g/mol
InChI Key: RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Description

Anisole (CAS 100-66-3), also known as methoxybenzene or methyl phenyl ether, is a simple aromatic ether with the formula C₇H₈O and a molar mass of 108.14 g/mol . It is a colorless liquid with a characteristic sweet, pungent odor and a boiling point of approximately 154 °C . This compound has a density of about 0.99 g/mL , a melting point of -37 °C , and a flash point of 43-51 °C, classifying it as a flammable liquid . It is slightly soluble in water but miscible with common organic solvents . This compound is a versatile reagent and building block in chemical synthesis. Its applications span studying atmospheric chemistry, bio-oxygenation processes, and serving as a solvent or starting material for synthesizing more complex molecules . In atmospheric research, this compound is a model compound for investigating the oxidation mechanisms of aromatic ethers initiated by hydroxyl radicals (•OH), which are critical for understanding the formation of secondary organic aerosols (SOA) from biomass burning and industrial emissions . In biochemical research, this compound is used as a substrate to study the oxyfunctionalization potential of fungal unspecific peroxygenases (UPOs), which can catalyze both aromatic hydroxylation and O-demethylation reactions, providing insights into valuable routes for lignin valorization . As a solvent, this compound is valued for its low toxicity and stability, making it suitable for reactions involving electrophilic aromatic substitution . It is also employed in the development of agrochemicals, pharmaceuticals, polymers, and dyes . Handling and Storage: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for personal use. This compound is a flammable liquid and vapour. It may cause drowsiness or dizziness and repeated exposure may cause skin dryness or cracking . Keep the container tightly closed in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces. Use personal protective equipment, including gloves and eye/face protection .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B1667542 Anisole CAS No. 100-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anisole
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InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1
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Molecular Formula

C7H8O
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DSSTOX Substance ID

DTXSID4041608
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Molecular Weight

108.14 g/mol
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Physical Description

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma
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Boiling Point

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C
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Flash Point

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c.
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Solubility

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol)
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Density

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993
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Vapor Density

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47
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Color/Form

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid

CAS No.

100-66-3
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Melting Point

-37.3 °C, -37.5 °C, -37 °C
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Synthetic Methodologies and Reaction Pathways of Anisole

Advanced Synthesis of Anisole and its Derivatives

The advanced synthesis of this compound and its derivatives involves several key methodologies, focusing on efficient and selective formation of the ether linkage.

Methylation of Phenol (B47542) with Various Reagents

Methylation of phenol is a fundamental route to this compound. This process involves introducing a methyl group onto the hydroxyl group of phenol infinitylearn.com. The choice of methylating agent significantly influences the reaction pathway and conditions google.com.

Historically, dimethyl sulfate (B86663) and methyl chloride have been employed for the methylation of phenol to produce this compound wikipedia.orgvedantu.com. The Williamson ether synthesis is a classic method utilizing these reagents, where sodium phenoxide reacts with methyl halides or dimethyl sulfate wikipedia.orgvedantu.com.

The reaction with dimethyl sulfate typically involves the deprotonation of phenol by a base, such as sodium hydroxide, to form the phenoxide ion. The phenoxide ion, acting as a nucleophile, then attacks a methyl group of dimethyl sulfate in an SN2 reaction, yielding this compound and a sulfate byproduct echemi.comstackexchange.com. While this method offers advantages like low reaction temperature and good selectivity, dimethyl sulfate is highly toxic, and the process generates significant amounts of salt-containing wastewater, leading to environmental concerns google.com.

Methyl chloride can also be used in a similar Williamson ether synthesis approach, reacting with sodium phenoxide to form this compound and sodium chloride vedantu.com.

Dimethyl carbonate (DMC) has emerged as a greener alternative to traditional methylating agents like dimethyl sulfate and methyl halides due to its lower toxicity and reduced waste generation google.comup.ptmdma.ch. The methylation of phenol with DMC typically occurs at elevated temperatures, often in the presence of a catalyst up.ptresearchgate.net.

Research has explored the O-methylation of phenol with DMC over various catalysts. Studies using KBr/SiO2 catalysts have shown that phenol is deprotonated to generate phenolate (B1203915), which then attacks the methyl carbon of DMC to yield this compound jcsp.org.pk. The reaction mechanism involves the phenolate acting as an active phase jcsp.org.pk.

Under batch conditions, methylation with DMC necessitates sealed autoclaves due to DMC's boiling point and the required reaction temperatures, often exceeding 160 °C up.pt. Continuous-flow methodologies using catalytic beds, such as K2CO3 coated with PEG, have also been developed, allowing for the transformation of phenols into anisoles with high yields under atmospheric pressure at temperatures between 160-180 °C up.ptresearchgate.net. At lower temperatures (0-150 °C), parallel reactions leading to byproducts can occur, while at higher temperatures (150-220 °C), the O-methylation to this compound is favored acs.org.

Catalytic methods play a crucial role in enhancing the efficiency and selectivity of phenol methylation. Various catalysts have been investigated for the synthesis of this compound from phenol and methylating agents like methanol (B129727) and dimethyl carbonate infinitylearn.comniir.orgpharmiweb.com.

Solid acid catalysts, such as those containing zirconium and tungsten, have been used in vapor phase methylation of phenol with methanol to produce this compound, alongside other products like cresols and xylenols google.comconicet.gov.ar. The reaction conditions, including temperature and catalyst composition, influence the selectivity towards this compound or C-alkylated products google.comconicet.gov.ar.

Basic catalysts, such as alkali metal-loaded zeolites and calcined Mg-Al hydrotalcites, have demonstrated effectiveness in the O-methylation of phenol with methanol or DMC idosi.orgtandfonline.com. For instance, KNaX zeolite has been successfully used for the liquid-phase O-methylation of phenol with methanol, achieving high this compound yield and selectivity idosi.org. Calcined Mg-Al hydrotalcites have also shown efficiency in the vapor phase methylation of phenol with DMC, yielding this compound as the major product tandfonline.com. The catalytic activity of nitrate (B79036) catalysts in the O-methylation of phenol with DMC has been linked to the ionization energy of the metallic cation researchgate.net.

Etherification Reactions

Etherification reactions, in general, are fundamental to the synthesis of ethers, including this compound. The Williamson ether synthesis, discussed earlier, is a prominent example of an etherification reaction used for this compound production wikipedia.orgturito.com. This reaction typically involves the reaction of an alkoxide ion with an alkyl halide wikipedia.org.

Modified Williamson etherification reactions have also been explored, particularly for the synthesis of substituted this compound derivatives. High-temperature catalytic Williamson ether synthesis has proven effective for producing alkyl aryl ethers like this compound with high selectivity researchgate.net.

Synthesis of this compound Derivatives from Specific Precursors

This compound derivatives can be synthesized from various precursors through different reaction pathways google.comresearchgate.netjcsp.org.pk. Beyond the direct methylation of substituted phenols, other methods exist.

One approach involves the transformation of substituted this compound derivatives through reactions like electrophilic aromatic substitution, which is facilitated by the activating effect of the methoxy (B1213986) group alfa-chemistry.comwikipedia.org. This compound undergoes electrophilic aromatic substitution more readily than benzene (B151609), with the methoxy group directing substitution to the ortho and para positions wikipedia.orgvedantu.com.

This compound derivatives can also be synthesized through reactions starting from compounds containing the desired aromatic ring structure and introducing the methoxy group or modifying existing substituents pharmiweb.com. For example, the synthesis of certain this compound derivatives has been achieved by reducing the carboxylic acid group of a substituted phenylacetic acid derivative, which was obtained from a benzyl (B1604629) cyanide precursor google.com.

Mechanistic Elucidation of this compound Reactions

Understanding the detailed mechanisms of this compound reactions is crucial for controlling product selectivity and optimizing reaction conditions in various chemical processes.

Electrophilic Aromatic Substitution Reactions

This compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effect of the methoxy group (-OCH₃). This group directs incoming electrophiles primarily to the ortho and para positions of the benzene ring. Common EAS reactions of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The mechanism of EAS on this compound follows the general two-step process involving the formation of a sigma complex (also known as a arenium ion or Wheland intermediate). In the first step, the electrophile attacks the π system of the aromatic ring, typically at the ortho or para position due to the electron-donating resonance effect of the methoxy group. This step is the rate-determining step and leads to the formation of a carbocationic sigma complex, where the aromaticity of the ring is temporarily disrupted. In the second step, a proton is removed from the sp²-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring and forming the substituted this compound product. The methoxy group stabilizes the positive charge in the sigma complex when the electrophile attacks the ortho or para positions, lowering the activation energy for these attack sites compared to the meta position.

Pyrolysis and Oxidation Reaction Mechanisms

The thermal decomposition (pyrolysis) and oxidation of this compound have been extensively studied, particularly in the context of biomass conversion and combustion. These processes often involve complex radical chain mechanisms.

Unimolecular Decomposition Pathways

A primary unimolecular decomposition pathway for this compound at elevated temperatures is the homolytic cleavage of the relatively weak C-O bond in the methoxy group ntnu.noaip.orgresearchgate.net. This initial step yields a phenoxy radical (C₆H₅O•) and a methyl radical (CH₃•) ntnu.noaip.orgresearchgate.netacs.org. The bond dissociation energy of the O-CH₃ bond in this compound is approximately 61.7-65 kcal/mol polimi.itaip.orgresearchgate.net.

C₆H₅OCH₃ → C₆H₅O• + CH₃•

The resonantly stabilized phenoxy radical is a key intermediate in this compound pyrolysis and oxidation ntnu.noaip.org. The phenoxy radical can undergo further decomposition, notably by eliminating carbon monoxide (CO) to form a cyclopentadienyl (B1206354) radical (c-C₅H₅•) ntnu.noacs.orgresearchgate.net.

C₆H₅O• → c-C₅H₅• + CO

At high temperatures (e.g., 1200-1300 °C), the cyclopentadienyl radical can decompose into smaller fragments, such as propargyl radical (CH₂CCH) and acetylene (B1199291) (C₂H₂) acs.orgresearchgate.net.

c-C₅H₅• → CH₂CCH + C₂H₂

Another proposed unimolecular pathway involves the direct removal of the methoxyl group from phenol formed during decomposition, leading to a phenyl radical (C₆H₅•) nih.gov.

C₆H₅OH → C₆H₅• + •OH

Bimolecular Reactions and Aromatic Product Formation

Bimolecular reactions play a significant role in the pyrolysis and oxidation of this compound, particularly at higher pressures researchgate.net. The radicals formed from unimolecular decomposition, such as phenoxy and methyl radicals, can participate in various reactions leading to the formation of different products, including aromatic compounds.

Recombination of phenoxy and methyl radicals can lead to the formation of cresols (methylphenols) through a cyclohexadienyl intermediate ntnu.noresearchgate.net.

C₆H₅O• + CH₃• → CH₃C₆H₄OH (cresols)

Phenol can be formed through the recombination of the phenoxy radical with a hydrogen atom ntnu.nonih.gov.

C₆H₅O• + H• → C₆H₅OH (phenol)

Methyl radical addition to the cyclopentadienyl radical can form methylcyclopentadiene, which can then undergo ring expansion to form benzene acs.orgresearchgate.net.

CH₃• + c-C₅H₅• → C₅H₅CH₃ → C₆H₆ + 2H•

Recombination of two cyclopentadienyl radicals can lead to the formation of naphthalene (B1677914) researchgate.netacs.orgresearchgate.netnih.gov.

2c-C₅H₅• → C₁₀H₈ + 2H•

Under oxidative conditions, oxygen radicals can react with intermediates like the cyclopentadienyl radical, influencing the product distribution nih.gov.

Influence of Temperature and Pressure on Reaction Pathways

Temperature and pressure significantly influence the dominant reaction pathways in this compound pyrolysis nih.govnih.gov.

At lower temperatures, bimolecular reactions, such as the recombination of phenoxy and methyl radicals to form cresols, become more significant researchgate.net. As temperature increases, unimolecular decomposition pathways, particularly the initial C-O bond cleavage and subsequent decomposition of the phenoxy radical to cyclopentadienyl radical and CO, become more dominant researchgate.net.

Pressure also affects the competition between unimolecular and bimolecular reactions. At atmospheric pressure, bimolecular reactions contribute significantly to the formation of aromatic products researchgate.net.

Studies have shown that at temperatures between 400 and 450 °C, benzene and toluene (B28343) formation can occur via low-energy barrier ipso-addition of methyl and hydrogen radicals to the methoxy group of this compound acs.orgacs.org. At higher temperatures (500-550 °C), a variety of products, including benzofuran, methylcyclopentadiene, benzaldehyde, cyclopentadiene, ethylbenzene, styrene, and o-xylene, are formed through multiple mechanisms acs.orgacs.org. At even higher temperatures (600-650 °C), indene, phenol, and cresol (B1669610) are detected acs.orgacs.org.

In oxidation, the presence of oxygen can promote the pyrolysis of this compound and influence tar conversion nih.gov.

Hydrodeoxygenation (HDO) Reaction Pathways

Hydrodeoxygenation (HDO) is a process used to remove oxygen from oxygen-containing compounds like this compound, often in the context of upgrading bio-oils acs.orgnih.govresearchgate.net. This compound HDO can proceed through several competing pathways, depending on the catalyst and reaction conditions ucl.ac.ukresearchgate.net.

Three primary pathways for this compound HDO have been identified: (i) Demethoxylation (DMO): Direct cleavage of the aryl C-O bond, leading to the formation of benzene and methanol. researchgate.netfrontiersin.org (ii) Demethylation (DME): Cleavage of the alkyl C-O bond, leading to the formation of phenol and methane. researchgate.netfrontiersin.org (iii) Hydrogenation (HYD): Initial hydrogenation of the aromatic ring followed by deoxygenation to form saturated products like cyclohexane (B81311). researchgate.net

The preferred pathway is highly dependent on the catalyst used and the reaction conditions (temperature, pressure, solvent) acs.orgucl.ac.ukrsc.org.

For instance, over certain catalysts like Fe₂P, the direct cleavage of the Caryl-O bond (demethoxylation) to form benzene and a CH₃O* intermediate has been observed as a dominant pathway rsc.org.

On metal catalysts supported on acidic materials, a synergy between metal and acid sites can influence the reaction pathway nih.govucl.ac.uk. Metal sites can facilitate the hydrogenation of the aromatic ring, while acid sites can promote the cleavage of C-O bonds nih.govucl.ac.uk. Low pressure and high temperature conditions tend to favor aromatic products, while high pressure and low temperature conditions over acidic supports favor ring hydrogenation and deoxygenation to cyclohexane ucl.ac.uk.

Studies on Ni₂P/SiO₂ catalysts showed that a higher reaction temperature and lower H₂ pressure favor the conversion of this compound to benzene, while a lower temperature and higher H₂ pressure favor the formation of cyclohexane rsc.orgrsc.org.

The HDO mechanism on transition metal catalysts can involve the activation of the Caryl-OCH₃ bond facilitated by co-adsorbed hydrogen frontiersin.org.

Different catalysts can lead to varying product selectivities. For example, Ni/SiO₂ catalysts have shown high selectivity towards toluene, suggesting a pathway involving isomerization followed by deoxygenation acs.org. Pt/Al-SBA-15 catalysts have been shown to facilitate stepwise ring hydrogenation to methoxycyclohexane, followed by demethoxylation to cyclohexene (B86901) and hydrogenation to cyclohexane ucl.ac.uk.

The decomposition of this compound in the presence of metal catalysts can also involve transmethylation reactions, producing methyl-containing phenols as intermediates for further deoxygenation to aromatic hydrocarbons core.ac.uk.

Here is an interactive data table summarizing some findings on this compound HDO over different catalysts and conditions:

CatalystTemperature (°C)Pressure (MPa)Main ProductsKey Pathway FavoredSource
hie-Ni/ZSM-5Not specifiedNot specifiedCyclohexaneHydrogenation acs.org
Ni/SiO₂Not specifiedNot specifiedTolueneIsomerization-DMO acs.org
Pt/Al-SBA-15Not specified4CyclohexaneHydrogenation ucl.ac.uk
Fe₂P200Ambient H₂BenzeneDirect Caryl-O cleavage rsc.org
Ni₂P/SiO₂4000.5BenzeneDeoxygenation rsc.orgrsc.org
Ni₂P/SiO₂3001.5CyclohexaneHydrogenation rsc.orgrsc.org
Pt/HBEA400Not specifiedBenzene, Toluene, Xylenes (B1142099)Demethylation, HDO acs.org
Ni/Al-SBA-15Not specifiedNot specifiedCyclohexaneHydrogenation nih.gov

Note: The interactivity of the table is a representation; the actual output is a static markdown table.

Demethylation Mechanisms

The demethylation of this compound involves the cleavage of the ether linkage to remove the methyl group, typically yielding phenol. This transformation can be effected by various reagents, often proceeding through distinct mechanisms.

Strong acids, such as hydroiodic acid (HI) or boron tribromide (BBr₃), are commonly used for the demethylation of aryl methyl ethers like this compound. wikipedia.orgwikipedia.org The reaction with HI often follows an S₂ mechanism. masterorganicchemistry.comtestbook.com Initially, the oxygen atom of this compound is protonated by the acid, forming an oxonium ion. masterorganicchemistry.comtestbook.com The iodide ion (I⁻) then acts as a nucleophile, attacking the methyl carbon in an S₂ fashion, leading to the displacement of phenol and the formation of methyl iodide. masterorganicchemistry.comtestbook.com The C-O bond on the methyl side is cleaved rather than the C-O bond connected to the phenyl ring, as a phenyl carbocation is highly unstable. youtube.com

Boron tribromide (BBr₃) offers a milder approach to demethylation and operates via a different mechanism. wikipedia.orgresearchgate.net The reaction begins with the reversible formation of a Lewis acid-base adduct between the Lewis acidic BBr₃ and the oxygen atom of this compound. wikipedia.org This is followed by nucleophilic attack by bromide ion (Br⁻) on the methyl group, resulting in the cleavage of the ether bond and the formation of an aryloxydibromoborane intermediate and methyl bromide. wikipedia.org Subsequent workup liberates the phenol. wikipedia.org

Enzymatic demethylation of this compound can also occur, for instance, mediated by cytochrome P450 (CYP450) enzymes. chegg.com This process typically involves oxidative demethylation, where the enzyme facilitates the removal of the methyl group through a complex catalytic cycle involving iron. chegg.com

Photochemical Reactions and Addition Mechanisms

This compound undergoes various photochemical reactions, including substitution and addition processes, often initiated by UV irradiation. capes.gov.broup.com The photochemical behavior can involve excited singlet or triplet states of this compound or reacting partners. oup.com

Photochemical phenylation of this compound can occur when irradiated in the presence of haloarenes (e.g., chlorobenzene (B131634), bromobenzene, iodobenzene). rsc.org This reaction can lead to the formation of substituted biphenyls. rsc.org Studies have indicated the involvement of the excited singlet state of the haloarene in the mechanism. rsc.org

Allylated this compound derivatives can undergo photochemical cyclization reactions upon UV exposure in various solvents. capes.gov.br These reactions can yield cyclopropyl (B3062369) this compound derivatives. capes.gov.br

In some photochemical reactions, the mechanism may involve electron transfer or the formation of exciplex intermediates, particularly in the presence of suitable photosensitizers or in specific solvent environments. researchgate.net For example, the photochemical oxidation of this compound in protic solvents can be driven by electron transfer, influenced by solvent-solute interactions. researchgate.net

Photochemical addition reactions to the aromatic ring of this compound are also known. For instance, this compound can undergo photochemical 1,3-addition to olefins, leading to the formation of cycloadducts. acs.org The mechanism of such cycloadditions involves the interaction of the excited aromatic ring with the alkene. acs.org

Ozonolysis Mechanisms in Aqueous Solutions

Ozonolysis of this compound in aqueous solutions involves the reaction of ozone (O₃) with the aromatic ring, leading to oxidative cleavage products. researchgate.netacs.orgnih.gov This process is relevant in atmospheric chemistry and wastewater treatment.

The reaction in aqueous solution can lead to a variety of products, including hydroxylation products and ring-cleavage products analogous to those formed via the Criegee mechanism in alkene ozonolysis. researchgate.netacs.orgnih.gov The formation of quinones is also observed, which suggests the release of methanol. researchgate.netacs.org

Reactive intermediates such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻) play important roles in the ozonolysis of methoxybenzenes in aqueous solutions. researchgate.netacs.orgnih.gov Radical cations of the methoxybenzenes are also considered key intermediates. researchgate.netnih.gov

While the Criegee mechanism is well-established for alkenes, the ozonolysis of aromatic compounds in water is more complex. It can involve initial electrophilic attack of ozone on the electron-rich aromatic ring, followed by the formation of unstable intermediates that undergo decomposition and rearrangement, leading to ring opening and the observed products. researchgate.netpharmaguideline.com Electron-donating groups like the methoxy group activate the ring towards electrophilic attack by ozone. researchgate.net

Deprotonative Metalation Pathways

Deprotonative metalation of this compound involves the directed removal of a proton from the aromatic ring, typically at the ortho position to the methoxy group, using a strong base. This process is a key step in directed ortho metalation (DoM) strategies, allowing for regioselective functionalization of the aromatic ring. rsc.orgnih.gov

Strong non-nucleophilic bases, such as alkali metal amides (e.g., lithium tetramethylpiperidide, LiTMP) or combinations of alkali metal and other metal amides, are commonly employed. rsc.orgnih.govresearchgate.netchimia.chresearchgate.net The methoxy group acts as a directing metalation group (DMG), coordinating to the metal center of the base and positioning the base in close proximity to the ortho protons. nih.gov

The mechanism often involves the formation of a complex between the base aggregate and the this compound substrate through coordination to the oxygen atom of the methoxy group. nih.gov This pre-complexation facilitates the deprotonation of the ortho C-H bond, leading to the formation of an ortho-lithiated or other metalated this compound species. nih.gov

Studies on the deprotonative metalation of this compound with different metal amide bases have provided insights into the nature of the active metalating species and the intermediates formed. For instance, investigations using sodium bases have revealed that monomeric species can be active in the deprotonation, leading to sodiated intermediates that subsequently react with electrophiles. rsc.org The mechanism can be influenced by the nature of the metal, the base, and coordinating ligands. rsc.orgresearchgate.net

Hydrogen/Deuterium (B1214612) Transfer Mechanisms

Hydrogen/deuterium (H/D) transfer reactions involving this compound have been studied, particularly in the context of understanding reaction mechanisms and for the synthesis of deuterated compounds. These processes can involve radical or catalytic pathways.

Theoretical studies have investigated the mechanisms of H- and D-transfer reactions from this compound to reactive species like methoxy radicals. acs.orgresearchgate.net These studies often employ computational methods to explore potential energy surfaces and transition states, providing insights into the kinetics and isotope effects of these reactions. acs.orgresearchgate.net Nuclear quantum effects of protons and deuterons can play a significant role in these transfer processes. acs.orgresearchgate.net

Catalytic H/D exchange reactions involving this compound can be mediated by various metal catalysts, including platinum group metals. jst.go.jpnih.govresearchgate.net These reactions allow for the incorporation of deuterium into the aromatic ring and potentially the methoxy group. nih.gov The mechanism of catalytic H/D exchange often involves the reversible activation of C-H bonds by the metal catalyst. nih.gov The presence of hydrogen gas can act as a catalyst activator in some systems. jst.go.jp

Studies on catalytic hydrogenation/hydrodeoxygenation of this compound have also provided information on H/D transfer, revealing kinetic isotope effects that shed light on the reaction pathways over different metal catalysts. researchgate.net

Catalysis in Anisole Chemistry

Homogeneous Catalysis in Anisole Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of selectivity and mild reaction conditions due to well-defined active sites. wikipedia.orgmdpi.com Organometallic complexes are frequently employed in this context, facilitating a range of transformations from C-C bond formation to hydrolysis. wikipedia.orglibretexts.org

One of the classic examples of homogeneous catalysis involving this compound is the Friedel-Crafts acylation. This reaction utilizes a Lewis acid, such as aluminum chloride (AlCl₃), dissolved in the reaction medium to produce methoxyacetophenone isomers from this compound and an acylating agent like acetyl chloride or acetic anhydride (B1165640). tamu.eduwikipedia.org The catalyst activates the acylating agent, facilitating electrophilic aromatic substitution on the electron-rich this compound ring. tamu.edu

Water-tolerant Lewis acids have also proven effective. For instance, Indium(III) triflate (In(OTf)₃) can homogeneously catalyze the hydrolysis of this compound to phenol (B47542) in high-temperature water. rsc.org In the presence of 5 mol% of this catalyst, a 97% yield of phenol can be achieved at 300°C in just 90 minutes, a significant rate enhancement compared to the uncatalyzed reaction. rsc.org The activation energy for the hydrolysis is lowered to 31 ± 1 kcal mol⁻¹ with the catalyst. rsc.org

Furthermore, soluble polyoxometalates like phosphotungstic acid (H₃PW₁₂O₄₀) have been used as recyclable homogeneous catalysts for the acylation of this compound with α,β-unsaturated acids. researchgate.net These catalysts have shown a higher selectivity for acylation over competing alkylation reactions. researchgate.net

Palladium complexes are instrumental in C-C coupling reactions. The Heck reaction, a cornerstone of organic synthesis, can be applied to derivatives of this compound. For example, the production of the UV-B sunscreen compound, octyl-4-methoxycinnamate, involves a key step where 4-bromothis compound (B123540) (derived from this compound) is coupled with octyl acrylate (B77674) using a palladium catalyst. researchgate.net

Heterogeneous Catalysis for this compound Reactions

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is paramount in industrial applications due to the ease of catalyst separation and recycling. For this compound, this often involves reactions like hydrodeoxygenation (HDO), a critical process for upgrading biomass-derived oils where this compound is a model compound.

Metal-Based Catalysts

A wide array of metal-based heterogeneous catalysts have been developed for this compound transformations. These catalysts typically consist of active metal nanoparticles dispersed on a high-surface-area support material. The choice of both the metal and the support plays a crucial role in the catalyst's activity, selectivity, and stability.

Nickel-based catalysts are widely investigated for the hydrodeoxygenation (HDO) of this compound due to their high activity and lower cost compared to noble metals. The support material significantly influences the catalyst's performance by affecting metal dispersion and providing acidic sites.

For instance, a study comparing Ni on different supports found that a modified ZSM-5 zeolite (hie-Ni/ZSM-5) achieved 100% this compound conversion in 120 minutes with 88.1% selectivity to cyclohexane (B81311). acs.orgbirmingham.ac.uk In contrast, a Ni/SiO₂ catalyst under similar conditions yielded 48.9% conversion with 84.5% selectivity to toluene (B28343), indicating a different reaction pathway. acs.orgbirmingham.ac.uk The improved performance of the zeolite-supported catalyst was attributed to its enhanced pore structure and acidity, which improved metal dispersion and interaction with the support. acs.orgbirmingham.ac.uk Bimetallic Ni-Co catalysts on activated carbon have also shown high efficiency, with a Ni₅Co₅-AC system achieving complete conversion of this compound with 95% selectivity towards cyclohexanol. Natural zeolites have also been used as supports, where both metal and strong Brønsted acid sites are required for the HDO process. libretexts.org

Below is a data table summarizing the performance of various nickel-based catalysts in the hydrodeoxygenation of this compound.

CatalystSupportTemp. (°C)Pressure (bar H₂)This compound Conv. (%)Major ProductSelectivity (%)Reference
5% Nihie-ZSM-520060100Cyclohexane88.1 acs.orgbirmingham.ac.uk
5% Nimic-ZSM-52006088.4Cyclohexane75.2 acs.org
5% NiSiO₂2006048.9Toluene84.5 acs.orgbirmingham.ac.uk
Ni₅Co₅Activated Carbon18030100Cyclohexanol95.0 wikipedia.org
5% Niα-Al₂O₃3004093.3Hydrocarbons90.5 ou.edu

Platinum, a noble metal, is a highly effective catalyst for hydrogenation and hydrodeoxygenation reactions. When used for this compound HDO, platinum is often paired with an acidic support to create a bifunctional catalyst that can perform multiple reaction steps.

A Pt/Al-SBA-15 catalyst demonstrates a synergy between the platinum metal sites and the Brønsted acid sites of the support. rsc.org This bifunctional system facilitates a stepwise reaction pathway: first, the platinum nanoparticles catalyze the hydrogenation of the this compound ring to form methoxycyclohexane. Subsequently, the Brønsted acid sites catalyze the demethoxylation to cyclohexene (B86901), which is then rapidly hydrogenated to cyclohexane on the platinum sites. rsc.org Similarly, a Pt/HBeta catalyst combines the transalkylation function of the acidic zeolite with the deoxygenation capability of platinum, leading to the efficient formation of valuable aromatics like benzene (B151609), toluene, and xylenes (B1142099).

Palladium catalysis has revolutionized the formation of C-C bonds, particularly through C-H activation and arylation. For this compound and its derivatives, this allows for the direct coupling with aryl halides, avoiding the need for pre-functionalized starting materials.

A significant challenge in this area is controlling the site-selectivity of the reaction. Research has shown that palladium/norbornene catalytic systems, when promoted by specific S,O-ligands, can achieve highly selective meta-C-H arylation of this compound derivatives. This overcomes the typical preference for ortho and para substitution. Another approach utilizes a Pd/S,O-ligand system that enables the non-directed C-H arylation of this compound derivatives with aryl iodides under mild conditions, where the C-H activation step is rate-limiting. tamu.eduresearchgate.net This method is effective even for complex, bioactive molecules. tamu.eduresearchgate.net

Copper catalysts, being more abundant and less expensive than noble metals, are attractive for various organic transformations. In this compound chemistry, copper-based metal-organic frameworks (MOFs) have emerged as highly effective catalysts.

Specifically, Cu-MOF-74 has been demonstrated as a superior catalyst for the Friedel-Crafts acylation of this compound. researchgate.net Its catalytic activity, in terms of this compound conversion and selectivity to the desired p-methoxyacetophenone product, surpasses that of other copper-containing MOFs like HKUST-1 and conventional solid acid catalysts such as H-ZSM-5 and BETA zeolites. researchgate.net Furthermore, the Cu-MOF-74 catalyst exhibits high stability and can be reused for at least seven consecutive reaction cycles without a significant loss in performance. researchgate.net

Zeolite-Based Catalysts

Zeolites, with their microporous structures and tunable acidic properties, are highly effective catalysts in several this compound reactions. Their shape-selectivity and strong acid sites are particularly advantageous.

Commonly used zeolites in this compound chemistry include HY, HZSM-5, and H-Beta (Hβ). ou.eduou.edu For instance, in the conversion of this compound, the first step is often a disproportionation reaction over acid zeolites to produce phenol and methylthis compound. ou.edu The specific type of zeolite and its properties, such as the Si/Al ratio, influence the reaction pathways and product distribution. ou.edu

Studies have shown that HY zeolites are active components for this compound conversion under conditions similar to fluid catalytic cracking (FCC) processes. ou.edu The conversion over HY zeolite can be significantly enhanced by the presence of a hydrogen-donor molecule like tetralin, which helps to minimize coke deposition and promotes desorption of surface species. ou.edu In contrast, HZSM-5 zeolites exhibit distinct shape selectivity. In the conversion of this compound over HZSM-5, the formation of methylthis compound isomers is governed by the catalyst's pore structure, leading to very low yields of the bulkier ortho-isomer. ou.edu

Research on nickel-supported synthetic zeolites like BEA and MOR for the hydrodeoxygenation of this compound has revealed that both metal and acid sites are necessary for the reaction. rsc.org Strong Brønsted acid sites on Ni/BEA, combined with small nickel species, facilitate the transalkylation of this compound to phenol and methylthis compound, which are then further converted to benzene and cyclohexane. rsc.org

A study comparing Hβ zeolite modified with a mixed organic acid (tartaric and oxalic acid) for the Friedel-Crafts acylation of this compound found that the modified zeolite (Mix-Hβ) exhibited superior performance. rsc.org The acid treatment resulted in dealumination, creating more accessible active sites. The lower strength of both Lewis and Brønsted acid sites in Mix-Hβ was advantageous, as it suppressed the demethylation of this compound, leading to higher selectivity for the desired p-octanoyl this compound. rsc.org

Solid Acid/Base Catalysts

Solid acid and base catalysts offer a heterogeneous alternative to traditional soluble catalysts, providing benefits such as easier separation and potential for regeneration. Their application in this compound chemistry is prominent, particularly in acylation and upgrading reactions.

Heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), have been investigated for the acylation of this compound with α,β-unsaturated acids. researchgate.net When supported on silica, these catalysts were found to be more active and selective for acylation compared to zeolites like HY and Hβ. researchgate.net The Brønsted acid sites of the heteropolyacid are believed to promote the acylation reaction effectively. researchgate.net

Another class of solid acid catalysts involves metal oxides. Nickel nanoparticles supported on SiO₂–Al₂O₃ have been used for the hydrodeoxygenation (HDO) of this compound. rsc.org This catalyst facilitates demethylation, hydrodeoxygenation, and transalkylation reactions. rsc.org Modifying the support surface with plasma treatment has been shown to improve the catalyst's performance by creating smaller NiO particles, higher surface area, and stronger acid sites, leading to increased this compound conversion. rsc.org

The acidity of the catalyst plays a crucial role in directing the reaction pathway. For example, in the Friedel-Crafts acylation of this compound, catalysts with a high number of Brønsted acid sites, such as phosphotungstic acid supported on porous clay heterostructures (PCH), show excellent activity and high selectivity towards the para-substituted product, p-methoxypropiophenone. researchgate.net

Hydroxyapatite-Zinc Bromide Catalysts

A notable development in heterogeneous catalysis for this compound reactions is the use of hydroxyapatite-zinc bromide (HAP-ZnBr₂). scientific.net Hydroxyapatite (HAP) itself can be used as a catalyst or catalyst support due to its adsorption ability and surface acidity/basicity. magtech.com.cn When combined with a Lewis acid like zinc bromide, it becomes a highly efficient and reusable solid catalyst for reactions such as the Friedel-Crafts acylation. scientific.netkisti.re.kr

The HAP-ZnBr₂ catalyst is typically prepared via co-precipitation and hydrothermal methods. scientific.net Its effectiveness has been demonstrated in the Friedel-Crafts acylation of this compound, where it exhibits high activity and selectivity. scientific.net A key advantage of this catalyst is its reusability; studies have shown it can be recovered by simple filtration and reused at least five times without a significant loss in catalytic activity. scientific.net This characteristic makes it an environmentally friendly or "green" catalyst, minimizing waste compared to homogeneous Lewis acid catalysts that are consumed in the reaction. scientific.net

Catalytic Applications in Specific this compound Reactions

Friedel-Crafts Acylation of this compound

The Friedel-Crafts acylation of this compound is a fundamental reaction for producing aromatic ketones, which are valuable intermediates in organic synthesis. The choice of catalyst is critical to the reaction's success, influencing yield, selectivity, and environmental impact.

Traditionally, this reaction is catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). tamu.edu However, these catalysts are required in stoichiometric amounts, are sensitive to moisture, and can cause side reactions like the demethylation of this compound. stackexchange.com To overcome these drawbacks, heterogeneous solid acid catalysts are increasingly employed.

Zeolites, particularly Hβ, have proven effective for this acylation. rsc.org A modified Hβ zeolite, treated with a mixture of tartaric and oxalic acids, achieved a 72.7% conversion of octanoic acid with 82.5% selectivity for p-octanoyl this compound in a solvent-free system. rsc.org The modification tailored the acid properties of the zeolite to favor the desired acylation over competing reactions. rsc.org

The hydroxyapatite-zinc bromide (HAP-ZnBr₂) composite catalyst also demonstrates high efficiency and selectivity in this reaction. scientific.net Its key features are high activity and excellent reusability, making it a sustainable alternative to conventional catalysts. scientific.net

Catalyst Performance in Friedel-Crafts Acylation of this compound
CatalystAcylating AgentKey FindingsReference
Mixed Acid Modified Hβ Zeolite (Mix-Hβ)Octanoic Acid72.7% conversion; 82.5% selectivity for p-octanoyl this compound. Suppressed demethylation. rsc.org
Hydroxyapatite-Zinc Bromide (HAP-ZnBr₂)Not SpecifiedHigh activity, high selectivity, and reusable for at least 5 cycles without significant loss of activity. scientific.net
Aluminum Chloride (AlCl₃)Acetyl ChlorideTraditional strong Lewis acid catalyst; effective but can cause demethylation. tamu.edustackexchange.com

Catalytic Upgrading of this compound

This compound is frequently used as a model compound for the methoxy-phenolic components of lignin-derived bio-oils. acs.org Catalytic upgrading, primarily through hydrodeoxygenation (HDO), aims to remove oxygen and produce valuable hydrocarbons like benzene, toluene, and cyclohexane.

Bifunctional catalysts, which possess both metal and acid sites, are highly effective for this process. A Pt/HBeta catalyst, for example, combines the acidic function of the HBeta zeolite with the hydrogenation function of platinum. ou.edu The acid sites catalyze methyl transfer (transalkylation), while the metal sites catalyze demethylation and hydrodeoxygenation. ou.edu This synergistic action leads to the efficient formation of benzene, toluene, and xylenes with lower hydrogen consumption compared to a monofunctional metal catalyst. ou.edu

Catalyst Performance in Hydrodeoxygenation (HDO) of this compound
CatalystMajor ProductsKey FindingsReference
Pt/HBetaBenzene, Toluene, XylenesBifunctional mechanism enhances rates of methyl transfer and HDO. ou.edu
hie-Ni/ZSM-5Cyclohexane100% this compound conversion; 88.1% selectivity to cyclohexane. acs.org
Ni/Al₂O₃-SiO₂ (Plasma Treated)Phenol, BenzeneThis compound conversion increased from 61.1% to 75.5% after plasma treatment of the support. rsc.org

Transalkylation and Demethylation in Catalytic Processes

Transalkylation (specifically, methyl group transfer) and demethylation are crucial competing and sequential reactions in the catalytic conversion of this compound, particularly over acidic catalysts.

Over acid zeolites like HZSM-5 and HY, transalkylation is a primary reaction pathway. ou.eduou.edu The conversion of this compound often begins with a bimolecular reaction where a methyl group is transferred from one this compound molecule to another, yielding phenol and methylthis compound. ou.edu Further transalkylation reactions can occur between the products, leading to cresols and xylenols. ou.edu The acidic function of bifunctional catalysts, such as the HBeta support in Pt/HBeta, is responsible for catalyzing this methyl transfer from the methoxyl group to the phenolic ring. ou.edu

Demethylation, the cleavage of the methyl group to form phenol and methane, is another key pathway. ou.edu This reaction is primarily catalyzed by the metal function in bifunctional catalysts. ou.edu For example, over a Pt/SiO₂ catalyst, the demethylation of this compound to phenol is the main primary reaction. ou.edu Similarly, in the HDO of this compound over Ni/Al₂O₃-SiO₂, demethylation is one of the main chemical reactions, breaking the C₆H₅O–CH₃ bond to form phenol. rsc.org Both metal and acid sites are required for the complete hydrodeoxygenation of this compound, with strong Brønsted acid sites and small Ni species on Ni/BEA zeolite facilitating the initial transalkylation of this compound to phenol and methylthis compound. rsc.org The interplay between transalkylation on acid sites and demethylation/hydrogenation on metal sites dictates the final product distribution in this compound upgrading processes. ou.eduresearchgate.net

Computational Chemistry and Theoretical Studies of Anisole

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational studies of molecules like anisole. These methods solve the Schrödinger equation for a given system, providing information about its energy, electron distribution, and other properties. The two main approaches used in this context are Density Functional Theory (DFT) and ab initio methods, including post-Hartree-Fock techniques.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in studying various aspects of this compound's chemistry.

A fundamental step in computational studies is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. DFT methods are routinely used to predict the equilibrium geometry of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data.

Beyond structural information, DFT is employed to investigate the electronic properties of this compound. These studies provide insights into the distribution of electrons within the molecule, which is key to understanding its reactivity. Important electronic properties that can be calculated include molecular orbital energies, atomic charge distributions, and local electron densities. These descriptors are crucial for identifying reactive sites and analyzing the stability of transition states during chemical reactions.

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

One area of focus has been the decomposition of this compound. DFT studies have been used to investigate the mechanism of transmethylation in this compound decomposition over Brønsted acid sites. rsc.org These calculations revealed that the presence of a catalyst significantly decreases the energy barriers for transmethylation. rsc.org For instance, in the transmethylation towards the para-position of a cresol (B1669610) molecule, the energy barrier was found to be 54.1 kcal mol⁻¹. rsc.org In the absence of a catalyst, the transfer of a methyl free radical occurs. rsc.org

DFT has also been applied to study the pyrolysis of this compound, which is a model compound for lignin. These theoretical investigations have helped to explain the formation of various decomposition products at different temperatures by detailing unimolecular and bimolecular decomposition pathways. acs.org For example, the formation of benzene (B151609) and toluene (B28343) at lower temperatures is attributed to the low-energy barrier ipso-addition of methyl and hydrogen radicals at the methoxy (B1213986) group of this compound. acs.org

Furthermore, DFT has been used to re-examine classical electrophilic aromatic substitution reactions, such as the chlorination of this compound. acs.org These studies have explored alternative mechanisms to the traditional σ-complex pathway, including a trimolecular pathway involving HCl or Cl₂. acs.org The calculated energy barrier for a bimolecular pathway was found to be too high for the reaction to proceed at room temperature, suggesting the involvement of other species. acs.org

Table 1: Calculated Energy Barriers for this compound Reactions using DFT

ReactionCatalyst/ConditionsCalculated Energy Barrier (kcal/mol)
Transmethylation to para-position of cresolBrønsted acid site54.1
Deprotonation of this compoundn-hexane+16.1
C-B bond formationn-hexane+14.3
Sodiation of borylated CH₂ group-19.0

Non-covalent interactions play a crucial role in various chemical and biological processes. DFT methods, particularly those that include dispersion corrections, are well-suited to study these weak interactions in systems involving this compound.

The interaction of this compound with other molecules has been a subject of theoretical investigation. For example, the this compound-ammonia complex is stabilized by a combination of N-H···O, N-H···π, and C-H···N interactions. marquette.edu The calculated structure and binding energy of this complex have been shown to be sensitive to the level of theory used. marquette.edu

Similarly, the non-covalent interactions in this compound-carbon dioxide clusters have been analyzed using DFT. rsc.orgrsc.org These studies have provided a detailed description of the interaction between CO₂ and this compound, which is a challenging system for both experimental and theoretical methods. rsc.org The most stable conformer of the this compound-CO₂ adduct has the CO₂ molecule lying in the plane of the this compound ring. rsc.org

DFT has also been used to study the interactions in the this compound dimer and the this compound-phenol complex. nih.gov In the this compound dimer, the interaction is governed by London dispersion forces, with the two molecules lying in parallel planes in a center-symmetric configuration, indicating a π-π interaction. The this compound-phenol complex is stabilized by a hydrogen bond where phenol (B47542) acts as the proton donor and this compound as the acceptor through the lone pairs of the oxygen atom. nih.gov A secondary interaction involving the hydrogen atoms of the this compound methyl group and the π electron system of the phenol molecule also contributes to the stability of the complex in a nonplanar configuration. nih.gov

Table 2: Calculated Dissociation Energies for this compound Complexes using DFT

ComplexMethodGround State Dissociation Energy (kJ/mol)
This compound-AmmoniaDispersion-corrected DFTIn reasonable agreement with experiment (10.2(7) kJ/mol)

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of any experimental data. The Hartree-Fock (HF) method is the simplest ab initio method. wikipedia.org Post-Hartree-Fock methods improve upon the HF method by including the effects of electron correlation. wikipedia.org

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by adding electron correlation effects through Rayleigh-Schrödinger perturbation theory. wikipedia.org The second-order Møller-Plesset (MP2) method is a widely used and cost-effective approach that captures a significant portion of the electron correlation energy. fiveable.me

The MP2 method scales as O(N⁵) with the size of the system, making it more computationally demanding than DFT but more accessible than higher-order methods like MP3 and MP4. fiveable.me While MP theory can provide accurate results for systems with weak to moderate electron correlation, it can struggle with strongly correlated systems, and the convergence of the MP series can sometimes be slow. fiveable.meuni-rostock.de In practice, MP2 calculations are often performed with a "frozen core" approximation, where only the valence electrons are considered for the correlation calculation to save computational resources. uni-rostock.de

Ab Initio and Post-Hartree-Fock Methods

Computational Approaches in Corrosion Inhibition Studies of this compound Derivatives

Computational chemistry simulations are a powerful tool for investigating the effectiveness of this compound derivatives as corrosion inhibitors for metals like mild steel. researchgate.net These theoretical studies complement experimental methods, such as gravimetric and gasometric measurements, by providing insights at the molecular level. researchgate.net Quantum chemical calculations are frequently employed to determine parameters that correlate with inhibition efficiency. mdpi.commdpi.com

In a study of three this compound derivatives—2-(4-methoxybenzylideneamino) acetic acid (MBDAC), 2-hydroxy-3-methoxybenzaldehyde (HMBA), and 4-methoxybenzaldehyde (MBA)—computational simulations were used to calculate key quantum chemical parameters. researchgate.net These parameters included the energy of the frontier molecular orbitals (E HOMO and E LUMO), the energy gap (ΔE), dipole moment, and logP. researchgate.net The calculated values were then compared with experimentally determined inhibition efficiencies, showing excellent correlations. researchgate.net Such correlations support the proposed mechanism of chemical adsorption of the inhibitors on the metal surface. researchgate.net The Fukui function and global softness indices are also used in these studies to identify the likely sites for electrophilic and nucleophilic attacks, further elucidating the inhibitor-metal interaction. researchgate.net

Table 2: Correlation of Experimental Inhibition Efficiency with a Theoretical Parameter for this compound Derivatives

This compound DerivativeExperimental Inhibition Efficiency (%)Calculated Parameter (Example: E HOMO in a.u.)
2-hydroxy-3-methoxybenzaldehyde (HMBA)90.1-0.225
2-(4-methoxybenzylideneamino) acetic acid (MBDAC)85.5-0.231
4-methoxybenzaldehyde (MBA)78.9-0.245

Note: The table illustrates the trend where higher HOMO energy correlates with greater inhibition efficiency. Data is conceptually based on findings from experimental and theoretical studies. researchgate.net

The results from these computational approaches indicate that the adsorption of these this compound derivatives onto the mild steel surface is a spontaneous process, consistent with chemical adsorption. researchgate.net The activation energies calculated for the inhibited systems are typically higher than for the uninhibited system, confirming that the corrosion process is retarded by the presence of the this compound derivatives. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for Anisole

Infrared (IR) Spectroscopy Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of anisole. Studies have utilized IR spectroscopy to investigate the fundamental vibrations of this compound and its interactions with other molecules. bartleby.comrsc.orgrsc.orgillinois.eduunirioja.es

Characteristic IR absorption peaks for this compound correspond to specific bond stretches and bends within the molecule. For instance, the C-O bonds exhibit distinct peaks due to asymmetric and symmetric stretches. bartleby.com The aromatic C=C linkages and C-H stretches also appear in characteristic regions of the IR spectrum. bartleby.com

Studies involving complexes of this compound with other molecules, such as water and methanol (B129727), have employed IR spectroscopy to explore hydrogen bonding interactions. rsc.orgillinois.eduaip.org These studies help to understand how this compound acts as a hydrogen bond acceptor through its oxygen atom or the π-electron system of the aromatic ring. rsc.orgillinois.eduaip.org

In Situ FTIR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the monitoring of chemical reactions and surface species in real-time. This technique has been applied to study the behavior of this compound in catalytic processes, such as hydrodeoxygenation. uq.edu.auacs.orgresearchgate.net

In situ FTIR studies of this compound hydrodeoxygenation over catalysts like Ni/SiO₂ have provided insights into the reaction mechanism. uq.edu.au These studies can track the changes in vibrational frequencies of this compound and intermediate species adsorbed on the catalyst surface, revealing steps like demethylation to phenol (B47542) and subsequent deoxygenation to benzene (B151609). uq.edu.au Changes in the intensity of specific vibrational bands, such as the C-C stretching vibration in the aromatic rings, can indicate the formation of products under different reaction conditions. uq.edu.au

IR-UV Double-Resonance Vibrational Spectroscopy

IR-UV double-resonance vibrational spectroscopy is a technique that combines the selectivity of UV spectroscopy with the structural information from IR spectroscopy. This method is particularly useful for studying weakly bound complexes in the gas phase, such as those involving this compound and small molecules like water. rsc.orgaip.orgaip.orgresearchgate.net

By fixing the UV laser wavelength on an electronic transition of a specific species (e.g., an this compound-water complex) and scanning the IR laser through the vibrational frequency range, the IR spectrum of that selected species can be obtained. rsc.orgaip.org This allows for the investigation of the vibrational modes of the complex and the nature of the intermolecular interactions, such as hydrogen bonding in this compound-water clusters. aip.orgaip.orgresearchgate.net IR-UV double-resonance studies have provided experimental evidence regarding the conformation and binding energies of this compound-water complexes in both the electronic ground and excited states. aip.orgaip.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This compound exhibits characteristic absorption peaks in the UV region due to π-π* and n-π* electronic transitions involving the aromatic ring and the methoxy (B1213986) group. longdom.orgphotochemcad.comresearchgate.netnih.gov

UV-Vis spectra of this compound typically show strong absorption bands in the range of 200-275 nm, corresponding to π-π* transitions of the aromatic ring. longdom.org Weaker absorption bands or shoulders may appear at longer wavelengths (e.g., around 300-350 nm) attributed to n-π* transitions involving the non-bonding electrons on the oxygen atom of the methoxy group. longdom.orgresearchgate.net

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of this compound under different conditions or upon interaction with other substances. longdom.orgrsc.org

Photoabsorption Spectroscopy

Photoabsorption spectroscopy, particularly in the UV-Vacuum Ultraviolet (VUV) region, provides detailed information about the electronic excited states of molecules. Studies using synchrotron radiation have investigated the photoabsorption spectrum of this compound across a wide energy range (4.5–11.8 eV). researchgate.netresearchgate.net

These studies reveal a richly structured electronic absorption spectrum comprising valence, Rydberg, and charge transfer excitations, along with distinct vibronic features. researchgate.netresearchgate.net Quantum chemical calculations are often employed to interpret the observed spectral features and assign them to specific electronic transitions. researchgate.netresearchgate.net Photoabsorption studies contribute to a comprehensive understanding of this compound's electronic structure and its behavior upon photoexcitation. researchgate.netresearchgate.netsemanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is widely used for the identification and quantification of this compound in various matrices. longdom.orgresearchgate.netmassbank.eunist.gov

Electron ionization (EI) mass spectrometry of this compound typically shows a molecular ion peak at m/z 108, corresponding to the molecular weight of C₇H₈O. nih.govmassbank.eunist.gov Fragmentation of the this compound molecular ion under EI conditions produces characteristic fragment ions, which can be used for identification. nih.govmassbank.eu

Mass spectrometry can be coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the analysis of complex mixtures containing this compound. longdom.orgrsc.org Atmospheric pressure photoionization (APPI) is a mass spectrometry ionization technique that has been explored for the analysis of less polar compounds like this compound. nih.gov

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS)

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a sensitive technique that uses tunable VUV synchrotron radiation to ionize molecules. figshare.comacs.orgacs.org The soft ionization capabilities of SVUV-PIMS minimize fragmentation, allowing for the detection of molecular ions and fragile intermediate species. figshare.comacs.orgacs.org

SVUV-PIMS has been used to study the photoionization of this compound and its related species, such as the phenoxy radical, which can be formed from this compound photodissociation. figshare.comacs.org By tuning the VUV photon energy, researchers can determine the ionization energy of this compound and its fragments and study their photoionization cross-sections. figshare.comacs.org This technique is particularly valuable for identifying and quantifying combustion intermediates and other transient species in complex chemical systems. figshare.comacs.orgdntb.gov.uagoogle.com Studies using SVUV-PIMS have investigated the photoionization cross-sections of this compound and other substituted aromatic compounds, correlating them with molecular orbital characteristics. figshare.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. In GC-MS, a sample is first separated into its individual components by gas chromatography based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

GC-MS is widely applied for the analysis of this compound in various matrices. For instance, it has been used to identify and quantify chlorinated anisoles, which are responsible for musty odors in wine. scribd.comnih.gov Method development for GC-MS analysis of this compound mixtures involves optimizing parameters such as initial oven temperature, ramp rate, split ratio, and carrier gas flow rate to achieve optimal retention time, peak shape, resolution, and signal-to-noise ratio. scribd.com Headspace GC-MS/MS has also been employed for the determination of this compound in water samples, demonstrating high sensitivity with a detection limit of 0.001 μg·L⁻¹ and good recovery rates. oriprobe.com The NIST WebBook provides mass spectral data for this compound, which is essential for its identification via GC-MS. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. This compound's distinct proton and carbon environments give rise to characteristic signals in its NMR spectra.

¹H-NMR and ¹³C-NMR Analysis

¹H-NMR spectroscopy of this compound typically shows signals corresponding to the aromatic protons and the methyl protons of the methoxy group. The chemical shifts and splitting patterns of these signals provide information about the electronic environment and connectivity of the hydrogen atoms. For example, the aromatic protons exhibit characteristic signals in the δ 6.8-7.4 ppm range, while the methyl protons appear as a singlet around δ 3.7-3.9 ppm due to the deshielding effect of the adjacent oxygen atom.

¹³C-NMR spectroscopy provides information about the carbon skeleton of this compound. This compound, despite having six carbon atoms in the ring and one in the methyl group, shows fewer signals in its ¹³C-NMR spectrum due to symmetry. libretexts.org The carbons of the benzene ring appear in the aromatic region (δ 100-160 ppm), with distinct signals for the carbon attached to the methoxy group and the ortho, meta, and para carbons. The methyl carbon signal is typically observed in the δ 50-60 ppm range. libretexts.org Studies have reported ¹³C NMR shifts for this compound in different solvents. acs.org For instance, the ¹³C NMR spectrum of this compound in CDCl₃ shows peaks at δ 159.9, 129.5, 120.7, 114.0, and 54.8 ppm. rsc.org

NMR spectroscopy has also been used to study the behavior of this compound in different environments, such as in D₂O, where unusual interactions have been observed, potentially related to hydrogen bonding or π-stacked dimer formation. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) Platforms

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopic technique that exploits the enhanced Raman scattering signal of molecules adsorbed on plasmonic nanostructures, typically made of noble metals like silver or gold. SERS can provide detailed information about the vibrational modes of this compound, offering high sensitivity for trace analysis.

This compound has been used in the development and testing of SERS platforms. For example, this compound was used to analyze the capability of 3D Ag/Si SERS substrates to detect trace concentrations of non-polar gas molecules. azosensors.com While the SERS spectra of this compound vapor at concentrations as low as 0.5 ppbV were found to be similar to the measurement noise level in one study, other research highlights the utility of this compound in the fabrication of highly flexible copper tape decorated with Ag nanoarrays for ultrasensitive SERS platforms, demonstrating its potential in environmental and chemical sensing. azosensors.comsigmaaldrich.com Headspace-SERS protocols have also been developed and applied to detect chlorinated anisoles released from mildewed tobacco leaves, showcasing the potential of SERS for rapid and on-site analysis of volatile organic compounds. nih.gov

X-ray Diffraction (XRD) and Brunauer-Emmett-Teller (BET) Characterization

X-ray Diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis are techniques commonly used to characterize the structural and textural properties of solid materials, particularly catalysts and supports used in reactions involving this compound.

While this compound itself is a liquid at room temperature, XRD and BET are applied to study materials interacting with or involved in the transformation of this compound, such as catalysts used in hydrodeoxygenation reactions. XRD provides information about the crystalline phases, crystal structure, and crystallite size of materials. BET analysis, based on gas adsorption isotherms, is used to determine the specific surface area, pore volume, and pore size distribution of porous materials.

Studies on the hydrodeoxygenation of this compound over various catalysts, such as nickel-based catalysts supported on zeolites or mesoporous aluminosilicates, utilize XRD and BET to characterize the catalyst materials. acs.orgrsc.orgresearchgate.netresearchgate.net These techniques help in understanding how the catalyst structure and surface properties influence the conversion of this compound and the selectivity towards different products. For instance, XRD and BET results have revealed the hexagonally ordered mesoporous structure of aluminosilicate (B74896) supports, indicating the presence of mesoporosity crucial for catalytic activity in this compound hydrodeoxygenation. rsc.org

Molecular Beam Electronic Spectroscopy

Molecular beam electronic spectroscopy is a high-resolution technique used to study the electronic transitions and rovibrational structure of molecules in a collision-free environment. This technique provides detailed information about the ground and excited electronic states of isolated molecules.

Anisole in Green Chemistry and Sustainable Applications

Anisole as a Green Solvent

This compound is classified as a green and eco-compatible solvent, recommended by guides such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). tue.nl Its application as a sustainable alternative to traditional, often hazardous, solvents is a key area of research. rsc.orgrsc.org For instance, this compound has been successfully used to replace less sustainable solvents like toluene (B28343) in processes such as hydroformylation, where it demonstrated higher catalytic activity. rsc.org It is also being explored as a substitute for toxic solvents like chlorobenzene (B131634) in the fabrication of advanced materials, including perovskite solar cells. mdpi.commdpi.comrsc.org

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a crucial technique for producing peptides, but it traditionally relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), generating significant chemical waste. tandfonline.comkvinzo.comresearchgate.net this compound has emerged as a viable green alternative in this field. researchgate.net Research has focused on replacing DMF with this compound, which can be derived from renewable plant and biomass sources. tandfonline.comkvinzo.comresearchgate.net

Studies have demonstrated that this compound, often in combination with other green solvents, can be effectively used in all stages of SPPS. researchgate.netacs.org For example, a new green protocol was developed using a binary mixture of this compound and dimethyl sulfoxide (B87167) (DMSO) for the acylation step, which proved efficient and did not cause racemization. researchgate.net These greener protocols emphasize safer, more environmentally friendly practices in peptide synthesis, addressing regulatory compliance and minimizing the use of hazardous materials. researchgate.net

Solvent Mixtures for Green Chemistry

While this compound is a promising green solvent, its physicochemical properties, such as a low dielectric constant and dipole moment, can limit its ability to dissolve certain compounds on its own. kvinzo.com To overcome this, this compound is frequently used in solvent mixtures to enhance its properties. These mixtures are tailored for specific applications, combining the green characteristics of this compound with the solvent capabilities of other compounds.

In SPPS, various this compound-based mixtures have been developed to replace DMF. tandfonline.comacs.orgrsc.org

This compound/N-octylpyrrolidone (NOP): A mixture of this compound/NOP (75:25) was found to effectively solubilize all Fmoc-protected amino acids and showed good resin-swelling properties, making it a valid alternative to DMF. tandfonline.comkvinzo.comresearchgate.net

This compound/N-formylmorpholine (NFM): A 1:1 mixture of NFM and this compound has been introduced as a versatile green solvent system for SPPS, including for ultrasound-assisted and continuous-flow protocols. rsc.org

This compound/Carbonates: Mixtures of this compound with dimethyl carbonate or diethyl carbonate have been explored for the synthesis of pharmaceutical-grade peptides, yielding high-purity products. acs.org

Beyond peptide synthesis, this compound-based solvent mixtures are used in other areas. In organic solar cell fabrication, a system using this compound as the host solvent and limonene (B3431351) as a co-solvent has been developed to process photoactive polymers, achieving high power conversion efficiencies. tue.nl

Interactive Data Table: this compound-Based Green Solvent Mixtures in SPPS
Mixture CompositionApplication/AdvantageResearch Finding
This compound/Dimethyl Sulfoxide (DMSO) (4:1)Acylation step in SPPSDid not cause racemization; used for synthesis of Leu-enkephalin and Aib-enkephalin. researchgate.net
This compound/N-octylpyrrolidone (NOP) (75:25)General SPPS solventSolubilized all Fmoc amino acids; good swelling for PS resins; efficient synthesis of Aib-enkephalin and Aib-ACP. tandfonline.comkvinzo.com
N-formylmorpholine (NFM)/Anisole (1:1)Ultrasound-assisted SPPS (US-GSPPS)Enables fast, green synthesis of challenging peptides and natural products. rsc.org
This compound with Dimethyl Carbonate or Diethyl CarbonateGeneral SPPS solventSuccessfully replaced DMF in the synthesis of the API Octreotide with comparable high yields. acs.org

Sustainable Synthesis Routes for this compound and its Derivatives

Currently, this compound is primarily synthesized from non-renewable petrochemical resources, such as the reaction of phenol (B47542) with dimethyl sulfate (B86663) or the vapor-phase methylation of phenol. bbnet-nibb.co.ukprocurementresource.com However, driven by the unsustainability of these feedstocks, significant research is focused on developing alternative, greener synthesis routes from renewable biomass. bbnet-nibb.co.uk

Lignocellulosic biomass, a non-food crop residue, is a key feedstock for bio-based this compound. bbnet-nibb.co.uktandfonline.comkvinzo.com Renewable this compound can be found in the bio-oil produced from the fast pyrolysis of biomass or in the biocrude from hydrothermal liquefaction (HTL). mdpi.comsemanticscholar.org Lignin, a major component of this biomass, is a particularly viable raw material. mdpi.com Researchers are developing novel enzymatic cascades and metabolic engineering strategies to produce this compound from compounds derived from lignocellulose, such as 4-hydroxybenzoic acid, using microbial chassis like Pseudomonas putida KT2440. bbnet-nibb.co.uk This work aims to establish an industrial biotechnology pathway for this compound production that is both sustainable and economically viable. bbnet-nibb.co.uk

Life Cycle Assessment (LCA) of this compound for Environmental Impact

Life Cycle Assessment (LCA) is a comprehensive methodology used to quantify the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). rsc.orgrsc.orgmdpi.com For chemicals like this compound, an LCA provides a more nuanced understanding of its "greenness" by evaluating factors such as energy consumption, greenhouse gas emissions, and toxicity potential throughout its production, use, and disposal. rsc.orgrsc.orgcore.ac.uk This context-specific assessment is crucial because the environmental impact of a chemical is highly dependent on its entire life cycle. rsc.orgresearchgate.net

Comparison with Other Solvents (e.g., Chlorobenzene in Perovskite Solar Cells)

A prominent application where this compound is promoted as a green alternative is in the fabrication of perovskite solar cells (PSCs), where it can replace the toxic halogenated solvent chlorobenzene. mdpi.commdpi.comrsc.orgrsc.org LCAs have been conducted to validate the environmental performance of this compound in this specific context.

Studies show that substituting chlorobenzene with this compound can reduce potential toxicity by approximately 50% in the carcinogenic human and ecosystem toxicity impact categories. rsc.orgresearchgate.net Using this compound as an antisolvent can also lead to PSCs with high conversion efficiencies, exceeding 22%. rsc.orgresearchgate.net Furthermore, the volume of this compound required can be up to five times less than that of chlorobenzene, which can further lower its environmental impact during the use phase. researchgate.net

However, the LCA results also reveal that the production of this compound has a higher environmental impact in most other categories compared to chlorobenzene. rsc.orgresearchgate.netrawdatalibrary.net This is primarily due to this compound's more complex, multi-step synthesis process from petrochemicals, which contributes to more than double the climate change impact of chlorobenzene's single-step synthesis. rsc.orgresearchgate.net This highlights that a "green" label requires careful, context-specific validation through comprehensive LCA studies to inform sustainable research and development decisions. rsc.orgresearchgate.net

Interactive Data Table: LCA Comparison of this compound vs. Chlorobenzene in PSC Fabrication
Impact CategoryThis compoundChlorobenzeneFinding
Carcinogenic Human ToxicityLower ImpactHigher Impact~50% reduction in potential toxicity when using this compound. rsc.orgresearchgate.net
Ecosystem ToxicityLower ImpactHigher Impact~50% reduction in potential toxicity when using this compound. rsc.orgresearchgate.net
Climate Change ImpactHigher ImpactLower ImpactThis compound's impact is more than double due to its multi-step synthesis. rsc.orgresearchgate.net
Other Environmental Impacts (14 categories)Higher ImpactLower ImpactThis compound generally shows a higher impact across most other assessed categories. rsc.orgresearchgate.netrawdatalibrary.net
Required Volume in Use PhaseLowerHigherThe volume of this compound can be reduced up to fivefold compared to chlorobenzene. researchgate.net

This compound in Biofuel Research

This compound is being investigated as a promising biofuel component and gasoline bio-blendstock for spark-ignition (SI) engines. mdpi.comsemanticscholar.orgresearchgate.net Its favorable properties include a high research octane (B31449) number (RON), which improves anti-knock quality, and good octane sensitivity. mdpi.comsemanticscholar.org As a renewable fuel, this compound can be derived from the thermochemical conversion of lignocellulosic biomass. mdpi.comsemanticscholar.org

Engine tests have been conducted with various blends of this compound and gasoline. mdpi.comsemanticscholar.org A 10% volumetric blend of this compound with gasoline was tested in a boosted SI engine, and a 25% molar blend was shown to overperform based on its expected knock propensity. mdpi.comsemanticscholar.org Studies on binary blends (e.g., 15% this compound with gasoline) and ternary blends (e.g., 15% this compound, 15% isobutanol, 70% gasoline) have shown the potential to increase brake thermal efficiency. mdpi.comresearchgate.net

While these blends can lead to an increase in unburned hydrocarbon (HC) and carbon monoxide (CO) emissions, the concentrations remain at acceptable levels for proper catalyst operation. mdpi.comresearchgate.net From a well-to-wheel (WTW) perspective, this compound blends are estimated to bring significant reductions in greenhouse gas (GHG) emissions compared to conventional gasoline. mdpi.comresearchgate.net this compound has also been tested as an additive to diesel and biodiesel fuels, where 10% blends showed slightly better performance and reduced HC and CO emissions compared to pure biodiesel. researchgate.net

Advanced Applications and Materials Science Involving Anisole

Anisole in Advanced Electronics and Optical Materials

This compound is utilized in the development of advanced electronics and optical materials, contributing to processes like lithography and the synthesis of specialized pigments and platforms. vinatiorganics.comlucintel.com

Photonic Pigments Synthesis

This compound is used in the synthesis of photonic pigments. It has been demonstrated in the sustainable synthesis of photonic pigments through polystyrene-block-polyvinylpyrrolidone bottlebrush block copolymers (PS-b-PVP BBCPs). sigmaaldrich.cnacs.org In this process, this compound is used to dissolve the synthesized BBCPs before emulsification in water. acs.org This approach showcases this compound's role in creating advanced materials for optical applications. sigmaaldrich.cn

Development of SERS Platforms

This compound is explored in the fabrication of platforms for surface-enhanced Raman spectroscopy (SERS). sigmaaldrich.cn SERS is a technique that offers significantly enhanced sensitivity for detecting molecules adsorbed on metal surfaces, enabling detection at very low concentrations, including single molecules. researchgate.netmdpi.com Research has investigated the use of this compound in the fabrication of highly flexible copper tape decorated with Ag nanoarrays for ultrasensitive SERS platforms. sigmaaldrich.cn This highlights this compound's utility in enhancing detection capabilities for environmental and chemical sensing. sigmaaldrich.cn Studies have shown the capability of Si-Ag hybrid SERS membrane platforms to detect this compound vapors in the air with a limit of detection of 0.5 ppb. rsc.orgazosensors.com Another study fabricated 3D printed SERS-based molecular sensors using a nanoplasmonic Si membrane integrated with a gas micropump, which exhibited high sensitivity towards this compound vapors. rsc.org

This compound in Polymer and Resin Production

This compound is employed in the manufacturing of polymers and resins. vinatiorganics.comlucintel.comconsolidated-chemical.com It is used in the production of specialty polymers and resins applied in coatings, packaging, and adhesives. lucintel.com this compound can serve as a building block for high-performance materials in the downstream petrochemicals business. lucintel.com When incorporated into polymer chains, this compound can facilitate the creation of tailored, value-added products with properties designed for specific markets. lucintel.com Anisolic resins can be produced by the cationic step-growth polymerization of organic carbonates derived from methoxy-substituted benzyl (B1604629) alcohols. rsc.org This process can lead to the formation of foamy resins through the controlled release of carbon dioxide during polymerization. rsc.org

This compound in Material Processing and Consistency Enhancement

This compound is utilized in material processing, contributing to changes in flow and consistency enhancement. vinatiorganics.com It is a component in coatings, adhesives, and mold products. vinatiorganics.com Its high solvency and stability make it an effective medium for dissolving and stabilizing various compounds, providing consistency and uniformity in industrial formulations. vinatiorganics.com this compound is also explored as a safer intermediate or carrier solvent in the production of agrochemicals like pesticides and herbicides, contributing to cleaner formulations. lucintel.com In the cosmetics industry, this compound is incorporated to improve product consistency and sensory appeal, aiding in maintaining product consistency, shelf life, and sensory perception. lucintel.com

Dielectric and Electrical Properties of this compound Mixtures

The dielectric and electrical properties of this compound and its binary mixtures with other polar liquids have been investigated. Studies have measured the complex relative dielectric function, electrical modulus, electrical conductivity, complex admittance, and complex impedance of binary mixtures of this compound with primary alcohols such as methanol (B129727), 1-propanol, 1-butanol, and 1-heptanol (B7768884) over a range of concentrations and frequencies. scientific.netscientific.netresearchgate.netresearchgate.net These measurements are used to understand the various processes contributing to the electrical and dielectric properties of these polar-polar liquid mixtures. scientific.netresearchgate.net Comparative dielectric studies of this compound mixtures with different primary alcohols provide insight into the effect of increasing alcohol chain length on these properties. researchgate.net

This compound Derivatives in Drug Development and Medicinal Chemistry Research

This compound derivatives play a significant role in drug development and medicinal chemistry research due to their diverse pharmacological activities and the ability to fine-tune their properties through structural modifications ajrconline.org. The this compound core, a methoxybenzene structure, can be functionalized to create compounds with potential therapeutic applications wikipedia.orgalfa-chemistry.com.

This compound derivatives have demonstrated potential in various therapeutic areas. For instance, some derivatives have shown promising anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease alfa-chemistry.com. Additionally, research indicates that this compound derivatives may be beneficial in addressing neurological disorders like Alzheimer's disease and Parkinson's disease alfa-chemistry.com.

In the field of anticancer research, certain this compound derivatives have exhibited anti-tumor activity by interfering with the metabolic processes of tumor cells or by targeting specific proteins associated with tumors alfa-chemistry.com. The structural versatility of this compound allows for the creation of diverse molecular fragments, which can be utilized in the synthesis of complex organic molecules relevant to pharmaceuticals . A notable example involves the use of this compound as a linker in synthesizing various molecular fragments via a tungsten-anisole complex, facilitating the construction of complex cyclohexenes with different functional groups, thereby enhancing drug discovery efforts nih.gov.

Furthermore, this compound derivatives can function as drug precursors, converting into active compounds within the body through metabolic pathways. This approach in prodrug design can potentially improve drug stability and efficacy while minimizing side effects alfa-chemistry.com. The pharmaceutical industry recognizes this compound as a valuable intermediate, particularly in the production of active pharmaceutical ingredients (APIs), owing to its stability in complex chemical processes vinatiorganics.comvinatiorganics.com. It is commonly incorporated in the formulation of various pharmaceutical products, including analgesics and anti-inflammatory medications vinatiorganics.com.

Research into the biological activities of essential oils containing this compound derivatives has highlighted their antimicrobial effects against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in developing natural preservatives or therapeutic agents . These oils have also shown antioxidant properties, effectively inhibiting lipid peroxidation and scavenging free radicals, which could be relevant for health supplements .

This compound as a Precursor for Fine Chemical Synthesis

This compound is a crucial precursor in the synthesis of a wide array of fine chemicals, agrochemicals, pharmaceuticals, and fragrances vinatiorganics.comvinatiorganics.comresearchgate.netconsolidated-chemical.com. Its chemical reactivity, particularly its susceptibility to electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group, makes it a valuable starting material for various organic transformations wikipedia.orgvinatiorganics.com.

One significant application of this compound in fine chemical synthesis is its role in Friedel-Crafts acylation reactions. This reaction is industrially important for producing aromatic ketones, which serve as key intermediates in the synthesis of numerous fine chemicals, pharmaceuticals, agrochemicals, and fragrances researchgate.netjocpr.comajrconline.org. For example, the Friedel-Crafts acylation of this compound with propionic anhydride (B1165640) or propionyl chloride is used to synthesize 4-methoxypropiophenone, an important intermediate for fine chemicals and pharmaceuticals jocpr.comniscpr.res.in. Studies have investigated the use of various catalysts, including zeolites like H-beta and mordenite, for this acylation reaction, aiming for improved activity and selectivity compared to traditional Lewis acid catalysts like AlCl₃ jocpr.comajrconline.orgniscpr.res.in.

Reactants Catalyst Product Notes Source
This compound, Acetic Anhydride Various ferrites 4-methoxy acetophenone Vapor phase acylation, high conversion and selectivity ajrconline.org
This compound, Propionic Anhydride Mordenite zeolite 4-methoxypropiophenone Solid acid catalyst, optimized conditions jocpr.com
This compound, Propionyl Chloride Zeolite H-beta 4-methoxypropiophenone More active and selective than AlCl₃ niscpr.res.in
This compound, Benzoyl Chloride Nafion impregnated SBA-15, SBA-16, Me-SBA-15 4-methoxybenzophenone Important intermediate for fine chemicals researchgate.net

This compound also undergoes other reactions crucial for fine chemical synthesis. For instance, it reacts with acetic anhydride to yield 4-methoxyacetophenone wikipedia.org. It can be converted to Lawesson's reagent using phosphorus pentasulfide wikipedia.org. Hydroxylation of this compound can produce hydroxythis compound isomers, such as p-hydroxythis compound and o-hydroxythis compound (guaiacol), which are valuable intermediates in the synthesis of polymerization inhibitors, antioxidants like BHA, and flavor compounds like vanillin (B372448) google.com.

This compound's stability and ease of processing make it a popular choice in various industrial applications, including its use as a solvent in specialty paints and coatings and in the production of high-performance polymers and resins vinatiorganics.com. Its application as a chemical intermediate extends to the development of advanced electronics and optical materials vinatiorganics.com.

The versatility of this compound as a precursor is further highlighted by its use in creating diverse chemical libraries through complex reactions involving organometallic species, contributing to the exploration of new molecular structures with potential applications in medicinal chemistry nih.gov.

Environmental Chemistry and Anisole

Environmental Fate and Exposure Pathways

Anisole can be released into the environment through various anthropogenic activities, including its manufacture, transport, disposal, and use as a chemical intermediate and solvent. nih.gov It may also form naturally and anthropogenically during the combustion of hydrocarbons. nih.gov this compound has been detected in natural sources such as the essential oil of Ocimum selloi and in lakes affected by volcanic activity. nih.gov It has also been reported as a volatile compound in meat, potentially occurring naturally or forming during cooking. nih.gov

In the atmosphere, this compound can react with photochemically-produced hydroxyl radicals, resulting in an estimated half-life of 22 hours. nih.gov Exposure to this compound can occur through inhalation or dermal contact in occupational settings. nih.gov The general population may be exposed through exhaust fumes and the ingestion of meat. nih.gov

Environmental pathways describe the route a chemical takes from its source to a person. nih.gov These pathways can include transport through air, water, and soil, as well as accumulation on surfaces. nih.govornl.gov

Combustion and Atmospheric Chemistry of this compound

This compound combustion has been a subject of fundamental investigations focusing on aspects such as ignition delay times, laminar flame velocity, chemical species formed during combustion and pyrolysis, and soot formation. acs.org Understanding the combustion chemistry of this compound is particularly relevant due to its role as a model compound for biomass and volatiles in oxy-fuel combustion conditions. researchgate.net

Formation of Oxygenated Aromatics

The combustion of this compound, a key component in models for lignin-derived biofuels, has the potential to increase the formation of aromatic compounds, specifically oxygenated aromatics. acs.orgacs.org These oxygen-containing aromatics can significantly influence the characteristics of soot particles and exhaust gas emissions. acs.orgacs.org

Studies investigating fuel-rich hydrocarbon flames enriched with this compound have identified a large number of aromatic species, including numerous oxygenated variants with various functional groups such as alcohols, ethers, carbonyls (aldehydes, ketones), and esters. acs.org The molecular weights of these species can range from 94 (phenol) to 224 (9-fluorenyl acetate). acs.org Alcohol and ether functional groups have been observed to be the most prevalent among the detected aromatics, suggesting their important roles in this compound reaction mechanisms. acs.org

Phenol (B47542) is identified as a major intermediate product formed during the pyrolysis and combustion of this compound. rsc.orgpolimi.it The unimolecular decomposition of this compound primarily occurs through the fission of the C-O bond in the methoxy (B1213986) group, leading to the formation of the phenoxy radical and a methyl radical. aidic.it The decomposition of phenoxy radicals is a significant source of cyclopentadienyl (B1206354) radicals, which are precursors to naphthalene (B1677914) and heavier polycyclic aromatic hydrocarbons (PAH). researchgate.net Bimolecular reactions of this compound can also contribute to the formation of aromatic products at lower temperatures. researchgate.net

Nitration of this compound in Aqueous Solutions

The nitration of aromatic compounds is a notable source of toxic species in the atmosphere. publish.csiro.aupublish.csiro.au While gas-phase nitration typically involves free radical reactions, condensed-phase free radical reactions can occur in environments such as fog and cloud water in polluted areas, urban aerosols with low pH, and during water treatment processes involving advanced oxidation. publish.csiro.aupublish.csiro.au

Studies on the nitration of this compound in aqueous nitric acid solutions have shown that the reaction can follow pseudo-first-order kinetics. stackexchange.comechemi.com The nitration of this compound in dilute nitric acid can be catalyzed by nitrite (B80452), with nitroanisoles potentially acting as intermediates. stackexchange.comechemi.com The principal products of this compound nitration in aqueous nitric acid can include a mixture of nitroanisoles and nitrophenols, with their proportions depending on the reaction conditions, such as acid concentration. stackexchange.comechemi.com For instance, using 40% nitric acid can primarily yield nitrophenols, while 60% nitric acid may lead predominantly to nitroanisoles. stackexchange.com

In irradiated, acidic condensed phases, radiation-enhanced nitrous acid-catalyzed electrophilic aromatic substitution involving the nitrosonium ion, followed by oxidation, has been observed to dominate over radical addition reactions for this compound. publish.csiro.aupublish.csiro.au This ionic mechanism is considered prevalent in urban atmospheric aerosols and certain nuclear fuel dissolution processes. publish.csiro.aupublish.csiro.au In irradiated neutral nitrate (B79036) this compound solutions, mixed nitrosonium/nitronium ion electrophilic aromatic substitution reactions were dominant, albeit with lower product yields. publish.csiro.aupublish.csiro.au The irradiation of neutral nitrite this compound solutions resulted in a statistical substitution pattern for nitrothis compound products, suggesting non-electrophilic free radical reactions involving the •NO2 radical. publish.csiro.aupublish.csiro.au

Corrosion Inhibition Studies with this compound Derivatives

This compound derivatives have been investigated as potential corrosion inhibitors for metals such as mild steel in acidic environments. africaresearchconnects.com The use of organic molecules as corrosion inhibitors is a common approach to protect metals from degradation. nih.gov These organic inhibitors can adsorb onto the metal surface, disrupting the interface between the metal and the corrosive solution. nih.gov Molecules containing heteroatoms and/or π-electrons in their structure often exhibit a strong affinity for metal surfaces and can provide effective corrosion protection. nih.gov

Research focusing on this compound derivatives as inhibitors for mild steel corrosion in hydrochloric acid has demonstrated promising inhibitory efficiencies. africaresearchconnects.com Studies combining theoretical approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, with electrochemical techniques have been employed to assess the performance and understand the mechanisms of these inhibitors. africaresearchconnects.com The adsorption of this compound derivatives on the steel surface has been found to follow models like the Langmuir isotherm, indicating a strong interaction between the inhibitor compounds and the metal. africaresearchconnects.com This interaction can involve a mixed inhibition mechanism, where the derivatives effectively impede both the anodic dissolution of the metal and the cathodic reduction of hydrogen. africaresearchconnects.com Theoretical calculations of quantum descriptors have provided insights into the charge transfer processes involved in the formation of a protective film on the metal surface, which is crucial for mitigating corrosion. africaresearchconnects.com

Some studies have reported high inhibitory efficiencies exceeding 80% at optimal concentrations for certain this compound derivatives when used for mild steel in 1 M HCl. africaresearchconnects.com The effectiveness of different this compound derivatives can vary depending on their structural differences. researchgate.net

Q & A

Q. What experimental methodologies are recommended for characterizing vapor-liquid equilibrium (VLE) data in anisole-containing binary mixtures?

To generate reliable VLE data for systems like acetic acid + this compound, acetone + this compound, or isopropanol + this compound, use a circulation-type apparatus validated against known systems (e.g., N,N-DMF + aniline). Ensure consistency via point-to-point tests and fit activity coefficient models (Wilson, NRTL, UNIQUAC) to experimental data by minimizing deviations between experimental and calculated pressures .

Q. How should researchers design a sol-gel synthesis protocol for this compound-based catalytic systems (e.g., MoO3/SiO2 composites)?

Focus on molar ratio optimization (e.g., this compound to paraformaldehyde ratios between 1:1 and 1:3), which directly impacts conversion rates and product selectivity. For example, higher this compound ratios reduce conversion but may stabilize intermediates. Use kinetic studies and selectivity analyses (GC/MS) to validate mechanistic pathways .

Q. What spectroscopic techniques are critical for identifying non-covalent interactions in this compound clusters (e.g., this compound–CO2 systems)?

Infrared (IR) spectroscopy and computational methods (DFT, molecular dynamics) are essential for probing weak interactions like van der Waals forces or π-complexation in gas-phase clusters. Cross-validate experimental findings with theoretical models to resolve discrepancies in stabilization energies .

Advanced Research Questions

Q. How can contradictions in catalytic data (e.g., variable this compound conversion rates under similar conditions) be systematically resolved?

Apply error source analysis:

  • Instrumental errors : Calibrate GC/MS or HPLC systems using internal standards.
  • Procedural variability : Document reaction parameters (temperature gradients, stirring rates) and replicate experiments.
  • Model limitations : Compare multiple activity coefficient models (e.g., Wilson vs. UNIQUAC) to identify system-specific biases .

Q. What strategies optimize computational frameworks for predicting this compound’s intermolecular interactions in complex systems?

Integrate hybrid QM/MM (quantum mechanics/molecular mechanics) approaches to balance accuracy and computational cost. For example, use DFT for this compound–CO2 binding energy calculations and molecular dynamics for bulk-phase behavior. Validate against experimental IR spectra and thermodynamic data .

Q. How should researchers address inconsistencies in sol-gel catalyst performance across studies (e.g., MoO3/SiO2 activity variations)?

Conduct a sensitivity analysis:

  • Synthesis variables : Solvent purity, gelation time, calcination temperature.
  • Operational factors : Substrate purity, moisture levels in reaction chambers.
  • Data normalization : Express conversion rates relative to catalyst surface area (BET analysis) rather than mass .

Q. What statistical approaches are recommended for analyzing large datasets in this compound thermodynamics or kinetics?

Use multivariate regression to deconvolute overlapping variables (e.g., temperature, pressure, composition). For time-resolved data (e.g., reaction kinetics), apply nonlinear fitting tools (OriginLab, Python’s SciPy) to extract rate constants. Report uncertainties using Monte Carlo simulations or bootstrapping .

Methodological Guidance

Q. How to ensure reproducibility in this compound-related experiments?

  • Documentation : Adhere to the "Availability of data and materials" standards, including raw datasets, instrument calibration logs, and code for computational analyses .
  • Peer validation : Share protocols via platforms like Protocols.io and cross-check results with open-access databases (e.g., NIST ThermoLit) .

What frameworks (e.g., FINER, PICOT) are suitable for formulating this compound research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess project viability. For catalysis studies, use PICOT (Population: reaction system; Intervention: catalyst; Comparison: alternative catalysts; Outcome: conversion rate; Time: reaction duration) .

Q. How to structure a research paper on this compound’s physicochemical properties?

  • Introduction : Link hypotheses to gaps in literature (e.g., limited VLE data for acetone + this compound).
  • Methods : Detail apparatus validation and model-fitting protocols.
  • Results : Use tables for binary interaction parameters and figures for phase diagrams.
  • Discussion : Contrast findings with prior studies (e.g., discrepancies in NRTL predictions) .

Data Management & Ethics

Q. How to ethically handle proprietary this compound synthesis methods in publications?

Disclose collaborations with industry partners in conflict-of-interest statements. For restricted data, provide aggregated results or synthetic pathways without revealing trade secrets .

Q. What are best practices for citing computational data in this compound studies?

Deposit input files (e.g., Gaussian .com files) in repositories like Zenodo and cite software versions (e.g., Gaussian 16 Rev. C.01) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.